beta-Hydroxyisovaleric Acid-d8
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Overview
Description
Beta-Hydroxyisovaleric Acid-d8: is a deuterated form of beta-Hydroxyisovaleric Acid, which is also known as 3-Hydroxy-3-methylbutanoic Acid-d8. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxyisovaleric Acid-d8 typically involves the deuteration of beta-Hydroxyisovaleric Acid. One common method is the reaction of 3-Hydroxy-3-methylbutanoic Acid with deuterated reagents under controlled conditions. For example, the compound can be synthesized by reacting 3-Hydroxy-3-methylbutanoic Acid with deuterated water (D2O) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure deuterium gas. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxyisovaleric Acid-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Beta-Hydroxyisovaleric Acid-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used to study metabolic pathways and enzyme kinetics, particularly in the context of amino acid metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: this compound is used in the production of deuterated drugs and other specialty chemicals
Mechanism of Action
The mechanism of action of beta-Hydroxyisovaleric Acid-d8 involves its role in metabolic pathways. It is known to enhance protein synthesis via the mTOR pathway and inhibit protein degradation through the ubiquitin pathway. These actions contribute to its effects on muscle metabolism and overall metabolic regulation .
Comparison with Similar Compounds
Beta-Hydroxyisovaleric Acid: The non-deuterated form, which shares similar chemical properties but lacks the unique isotopic labeling.
3-Hydroxy-3-methylbutanoic Acid: Another name for beta-Hydroxyisovaleric Acid, highlighting its structural features.
Beta-Hydroxy-beta-methylbutyrate (HMB): A related compound used in muscle metabolism studies
Uniqueness: Beta-Hydroxyisovaleric Acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking of metabolic processes and reaction mechanisms, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C5H10O3 |
---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
2,2,4,4,4-pentadeuterio-3-hydroxy-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2 |
InChI Key |
AXFYFNCPONWUHW-AUOAYUKBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])C(=O)O)O |
Canonical SMILES |
CC(C)(CC(=O)O)O |
Origin of Product |
United States |
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